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These application notes provide detailed protocols for assessing the cell permeability of the β-

lactamase inhibitor avibactam and its orally available prodrug, tomilopil, in Gram-negative

bacteria. Understanding how these compounds traverse the bacterial cell envelope is critical

for optimizing their efficacy and overcoming resistance mechanisms.

Introduction to Bacterial Cell Permeability
The Gram-negative bacterial cell envelope presents a formidable barrier to many antibiotics. It

is composed of an outer membrane (OM), a peptidoglycan cell wall in the periplasmic space,

and an inner membrane (IM). For avibactam to reach its periplasmic targets (β-lactamases), it

must first cross the outer membrane. This passage is often facilitated by porin channels.

However, bacteria can limit the influx of drugs by downregulating porin expression or actively

removing them via efflux pumps. Tomilopil, as a prodrug, must also be able to enter the

bacterial cell and subsequently be converted to the active avibactam molecule. Therefore,

assessing the permeability of both compounds is essential for understanding their antibacterial

activity and for the development of strategies to circumvent resistance.

Section 1: Assays for Outer Membrane Permeability
N-Phenyl-1-Naphthylamine (NPN) Uptake Assay
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This assay is a rapid and sensitive method to assess outer membrane permeability by

measuring the fluorescence of NPN, a hydrophobic probe that fluoresces strongly in the

hydrophobic environment of the cell membrane. Damage to the outer membrane allows NPN to

partition into the phospholipid bilayer, resulting in an increase in fluorescence.

Experimental Protocol:

Bacterial Cell Preparation:

Culture the desired Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa, K.

pneumoniae) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C

with shaking.

Inoculate fresh broth with the overnight culture and grow to mid-logarithmic phase (OD600

≈ 0.5).

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

Wash the cell pellet twice with a buffer such as 5 mM HEPES (pH 7.2).

Resuspend the pellet in the same buffer to an OD600 of 0.5.

Assay Procedure:

In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial cell suspension to

each well.

Add NPN to a final concentration of 10 µM and mix gently.

Measure the baseline fluorescence using a microplate reader (Excitation: 350 nm,

Emission: 420 nm).

Add avibactam or tomilopil at various concentrations to the wells. A known membrane-

permeabilizing agent like polymyxin B (10 µg/mL) can be used as a positive control.

Immediately begin kinetic measurements of fluorescence intensity at regular intervals

(e.g., every 30 seconds) for up to 30 minutes.
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Data Analysis:

The increase in fluorescence is proportional to the extent of outer membrane

permeabilization.

Calculate the percentage of NPN uptake relative to the positive control.

Workflow Diagram:
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Caption: Workflow for the NPN uptake assay to assess outer membrane permeability.
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Section 2: Assays for Inner Membrane Permeability
Propidium Iodide (PI) Influx Assay
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live

cells, making it a useful indicator of inner membrane integrity. When the inner membrane is

compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in

fluorescence.

Experimental Protocol:

Bacterial Cell Preparation:

Follow the same cell preparation protocol as described for the NPN assay.

Assay Procedure:

In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial cell suspension to

each well.

Add propidium iodide to a final concentration of 2 µM and mix gently.

Incubate for 5-10 minutes in the dark at room temperature.

Measure the baseline fluorescence using a microplate reader (Excitation: 535 nm,

Emission: 617 nm).

Add avibactam or tomilopil at various concentrations. A detergent like Triton X-100 (0.1%)

can be used as a positive control to induce maximal PI uptake.

Monitor the fluorescence intensity over time.

Data Analysis:

The increase in fluorescence correlates with the degree of inner membrane damage.

Express the results as a percentage of the fluorescence of the positive control.

Workflow Diagram:
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Caption: Workflow for the Propidium Iodide influx assay to assess inner membrane integrity.
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Section 3: Whole-Cell Accumulation Assays
Nitrocefin Hydrolysis Assay (Zimmermann-Rosselet
Method)
This assay indirectly measures the permeability of β-lactamase inhibitors by quantifying their

ability to inhibit the hydrolysis of a chromogenic cephalosporin, nitrocefin, by periplasmic β-

lactamases in intact bacterial cells. A slower rate of nitrocefin hydrolysis in the presence of the

inhibitor indicates that the inhibitor has penetrated the outer membrane and is active in the

periplasm.

Experimental Protocol:

Bacterial Strain Selection:

Use a Gram-negative strain that produces a known periplasmic β-lactamase (e.g., TEM-

1). If the strain of interest does not produce a suitable β-lactamase, it can be transformed

with a plasmid carrying a β-lactamase gene.

Cell Preparation:

Prepare bacterial cells as described in the previous protocols.

Assay Procedure:

In a 96-well clear microplate, set up the following reactions in a suitable buffer (e.g., 50

mM phosphate buffer, pH 7.0):

Control: Bacterial cells + Nitrocefin (e.g., 100 µM).

Test: Bacterial cells + Avibactam/Tomilopil (at various concentrations) + Nitrocefin.

Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-15 minutes) before

adding nitrocefin.

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm

over time using a microplate reader.
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Data Analysis:

Calculate the initial rate of nitrocefin hydrolysis for each condition.

Determine the concentration of the inhibitor that causes a 50% reduction in the rate of

hydrolysis (IC50). A lower IC50 value suggests better cell penetration.

The permeability coefficient can be calculated using the Zimmermann-Rosselet equation,

which relates the rate of hydrolysis in intact cells to that in lysed cells (where the enzyme

is freely accessible).[1][2]

Logical Relationship Diagram:
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Caption: Logical flow of the nitrocefin assay for assessing inhibitor permeability.

LC-MS/MS Quantification of Intracellular Avibactam
This method provides a direct measurement of avibactam accumulation within bacterial cells.

Experimental Protocol:

Cell Culture and Exposure:

Grow and prepare bacterial cells as previously described.
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Incubate a known density of cells with a defined concentration of avibactam or tomilopil for

various time points.

Cell Lysis and Extraction:

Rapidly separate the cells from the extracellular medium by centrifugation through a layer

of silicone oil to prevent leakage of the compound.

Lyse the bacterial pellet using a suitable method (e.g., sonication, bead beating, or

chemical lysis).

Extract the intracellular contents, including avibactam, using a suitable solvent (e.g.,

acetonitrile) to precipitate proteins.

LC-MS/MS Analysis:

Analyze the supernatant containing the extracted avibactam using a validated Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][4][5]

Use a stable isotope-labeled internal standard for accurate quantification.

Data Analysis:

Quantify the intracellular concentration of avibactam by comparing the peak area ratio of

the analyte to the internal standard against a standard curve.

Normalize the intracellular concentration to the cell number or total protein content.

Experimental Workflow Diagram:
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Caption: Workflow for direct quantification of intracellular avibactam using LC-MS/MS.

Section 4: Data Presentation
Quantitative data from the described assays should be summarized in tables for clear

comparison.

Table 1: Outer Membrane Permeability of Avibactam in Gram-Negative Bacteria (Hypothetical

Data)
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Bacterial
Strain

Assay Compound Concentration
% NPN Uptake
(relative to
Polymyxin B)

E. coli ATCC

25922
NPN Uptake Avibactam 32 µg/mL 15%

P. aeruginosa

PAO1
NPN Uptake Avibactam 32 µg/mL 8%

K. pneumoniae

ATCC 13883
NPN Uptake Avibactam 32 µg/mL 12%

Table 2: Impact of Efflux Pumps on Avibactam Activity in P. aeruginosa

Strain
Efflux
Pump
Status

Compound MIC (µg/mL)

MIC with
PAβN
(Efflux
Pump
Inhibitor)
(µg/mL)

Fold-
change in
MIC

P. aeruginosa

PAO1
Wild-type

Ceftazidime-

Avibactam
4 2 2

P. aeruginosa

Mutant

Overexpress

ed MexAB-

OprM

Ceftazidime-

Avibactam
16 4 4

Note: Data in this table is illustrative and based on findings that efflux pumps can contribute to

reduced susceptibility to ceftazidime-avibactam.[6][7]

Table 3: Periplasmic Penetration of Avibactam Measured by Nitrocefin Hydrolysis Inhibition

(Hypothetical Data)
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Bacterial Strain β-Lactamase Compound
IC50 (µM) for
Nitrocefin
Hydrolysis

E. coli (TEM-1) TEM-1 Avibactam 0.5

K. pneumoniae (KPC-

2)
KPC-2 Avibactam 0.2

Section 5: Considerations for Tomilopil
Tomilopil is an oral prodrug of avibactam.[3][4] When assessing its cell permeability, it is

important to consider its conversion to the active avibactam molecule. It is likely that bacterial

esterases may hydrolyze tomilopil to avibactam.

Experimental Approaches:

Whole-Cell Accumulation with LC-MS/MS: The LC-MS/MS method can be adapted to

simultaneously quantify both tomilopil and avibactam in bacterial lysates. This would provide

information on the rate of uptake of the prodrug and its conversion to the active form.

Bioassays: The nitrocefin hydrolysis assay can be used to assess the activity of tomilopil. If

tomilopil is converted to avibactam within the periplasm, a reduction in nitrocefin hydrolysis

will be observed.

Logical Diagram for Tomilopil Action:

Tomilopil (extracellular) Tomilopil (intracellular)Uptake Avibactam (intracellular)

Hydrolysis by
Bacterial Esterases β-Lactamase Inhibition

Click to download full resolution via product page

Caption: Proposed mechanism of action for the prodrug tomilopil in bacteria.

Conclusion
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The assays described provide a comprehensive toolkit for evaluating the cell permeability of

avibactam and its prodrug tomilopil. A multi-faceted approach, combining indirect methods like

the NPN and nitrocefin assays with direct quantification by LC-MS/MS, will yield the most

complete understanding of how these compounds overcome the formidable barrier of the

Gram-negative cell envelope to reach their therapeutic targets. This knowledge is invaluable for

the development of next-generation β-lactamase inhibitors and strategies to combat antibiotic

resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Assessing Cell
Permeability of Avibactam and Tomilopil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8217973#cell-permeability-assays-for-avibactam-
tomilopil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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